molecular formula C10H17NO2 B063642 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid CAS No. 193538-83-9

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid

Cat. No.: B063642
CAS No.: 193538-83-9
M. Wt: 183.25 g/mol
InChI Key: QKDHYIZFSYQRHO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with a suitable piperidine derivative can yield the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process often involves crystallization or chromatography techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the piperidine ring.

    Cyclopropylmethylpiperidine: Similar structure but without the carboxylic acid group.

Uniqueness: 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid is unique due to the combination of the cyclopropylmethyl group and the piperidine ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDHYIZFSYQRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585605
Record name 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-83-9
Record name 1-(Cyclopropylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from cyclopropanecarboxaldehyde and ethyl isonipecotate using similar procedures to those described for Example E15.
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